2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid belongs to a class of heterocyclic compounds characterized by a fused imidazo[1,2-a]pyridine core with a carboxylic acid substituent at the 3-position and a methyl group at the 2-position. This compound serves as a key building block in organic synthesis and medicinal chemistry, primarily due to its structural similarity to biologically active molecules. Research on this compound focuses on its potential anti-inflammatory, analgesic, and anti-microbial properties. [, , , , , ]
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes in pathogenic organisms. It is characterized by a fused imidazole and pyridine ring structure with a carboxylic acid functional group.
The compound can be synthesized through various chemical reactions and has been identified in studies focusing on its derivatives for pharmaceutical applications. It is commercially available from suppliers like Thermo Scientific and Sigma-Aldrich, indicating its relevance in research and industry .
The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves several steps:
For example, one method involves the arylation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives using palladium-catalyzed reactions. The crude product is purified through column chromatography, yielding the desired compound with high purity .
The molecular formula of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is , with a molecular weight of approximately 176.18 g/mol. The structure features a methyl group at the second position of the imidazole ring and a carboxylic acid group at the third position of the pyridine ring.
CC1=C(N2C=CC=CC2=N1)C(O)=O
This structural information aids in understanding the compound's reactivity and interaction with biological targets .
The compound can undergo various chemical reactions, including:
During synthesis, for instance, an ester derivative of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be hydrolyzed using lithium hydroxide in ethanol at reflux conditions. The resulting carboxylic acid can then be coupled with N-methoxy amine hydrochloride to yield more complex derivatives with potential therapeutic applications .
The mechanism by which 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its biological effects often involves inhibition of specific enzymes or proteins within microbial systems. For instance, it has been studied as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase.
Research indicates that the binding affinity and inhibition kinetics can be evaluated through molecular dynamics simulations and enzyme assays, providing insights into its potential as an antitubercular agent .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide further details on stability and thermal properties .
The primary applications of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid are in medicinal chemistry and drug development:
Research continues to explore its efficacy and safety profiles in various biological systems, highlighting its importance in pharmaceutical development .
The global tuberculosis (TB) crisis is exacerbated by the convergence of multidrug-resistant strains (MDR-TB and XDR-TB) and HIV co-infection, creating complex therapeutic challenges. Conventional TB regimens involve multi-drug combinations (rifampin, isoniazid, pyrazinamide, ethambutol), but treatment duration and toxicity lead to non-adherence—propagating resistance. HIV co-infection intensifies this via overlapping drug toxicities, drug interactions, and immune compromise [2]. The structural core of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a precursor for derivatives addressing these challenges. For example, carboxamide analogs (e.g., Compound 5i and Compound 16) exhibit sub-micromolar activity against clinical MDR/XDR-TB isolates (MIC: 0.05–1.5 μM), maintaining potency irrespective of HIV co-infection status [3] [5]. This is critical because HIV-associated TB demands non-overlapping toxicity profiles and minimal drug interactions.
Derivatives of this scaffold demonstrate low cytotoxicity (selectivity indices >50) in mammalian cell lines (e.g., Vero cells), reducing risks for immunocompromised patients [3] [4]. Additionally, their novel mechanism—targeting mycobacterial energy metabolism—avoids cross-resistance with existing TB drugs, providing a strategic advantage in MDR/XDR-TB settings where first-line drugs fail [5].
Table 1: Anti-TB Activity of Key Derivatives Against Clinical Isolates
Compound | Drug-Sensitive TB MIC (μM) | MDR-TB MIC (μM) | XDR-TB MIC (μM) |
---|---|---|---|
5i (From scaffold) | 0.10 | 0.07–0.14 | 0.14 |
16 | 0.19 | 0.05–0.78 | 1.5 |
Isoniazid (Control) | 0.05–0.12 | >10 | >10 |
Data compiled from [2] [3] [5]
Mycobacterium tuberculosis pantothenate synthetase (PS, EC 6.3.2.1) catalyzes the ATP-dependent condensation of β-alanine and d-pantoate into pantothenate (vitamin B5). This pathway is essential for synthesizing coenzyme A and acyl carrier proteins, governing fatty acid metabolism, cell signaling, and virulence in M. tuberculosis [2] [6]. Crucially, mammals acquire pantothenate nutritionally, making PS an ideal selective drug target. The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold emerged via high-throughput virtual screening of antitubercular compound libraries, specifically targeting PS’s substrate-binding pocket [2].
Structural analysis of MTB PS (PDB: 3IVX) revealed that derivatives like 5i bind competitively by mimicking the pantoate-adenylate intermediate, obstructing ATP and pantoate binding [2] [6]. This inhibition depletes cellular coenzyme A pools, crippling bacterial metabolism. Key structure-activity relationship (SAR) insights include:
Table 2: SAR of Pantothenate Synthetase Inhibitors Based on 2-Methylimidazo[1,2-a]pyridine Core
Structural Modification | Effect on MTB PS Inhibition | MIC vs. H37Rv (μM) |
---|---|---|
C-2 Methyl, C-3 carboxamide (Base) | Reference | 0.20–0.50 |
+ 3-Carbon spacer + Cyclohexyl | 4-fold improvement | 0.05 |
+ Chloro at C-6 | Moderate improvement | 0.10 |
Phenyl substitution at C-2 | Loss of activity | >160 |
Synthetic routes to these derivatives involve carbodiimide-mediated coupling (EDC·HCl/HOBt) of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with cycloalkyl amines [2] [8]. This efficiency facilitates rapid analog generation. Current research focuses on optimizing pharmacokinetics—oral bioavailability and metabolic stability—to advance leads into preclinical development [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: